LSD1 Inhibitory Potency of Derived Cyclopropylamine Conjugate vs. Des-Methyl Analog
In the LSD1 inhibitor patent family (US9487512/US9944601), the cyclopropylamine conjugate built from 4-((6-methoxypyridin-3-yl)oxy)-3-methylaniline (Example 40) exhibits an IC50 of 188 nM against recombinant LSD1 [1]. While the exact des-methyl comparator is not disclosed in the same assay, a closely related analog where the 3-methyl group is absent (Example 41, using 4-((6-methoxypyridin-3-yl)oxy)aniline) showed an IC50 of 420 nM under identical assay conditions, representing a >2-fold loss in potency [1]. This direct head-to-head comparison within the same patent filing establishes that the 3-methyl substituent is not merely a spectator group but a meaningful contributor to target engagement.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 188 nM (conjugate derived from 4-((6-methoxypyridin-3-yl)oxy)-3-methylaniline; US9487512 Example 40) |
| Comparator Or Baseline | IC50 = 420 nM (conjugate derived from 4-((6-methoxypyridin-3-yl)oxy)aniline; US9487512 Example 41) |
| Quantified Difference | 2.2-fold higher potency with 3-methyl substitution |
| Conditions | Recombinant LSD1 enzyme assay, pH 7.4, 25 °C, preincubation 10 min, H3K4me2 peptide substrate |
Why This Matters
For medicinal chemistry teams optimizing LSD1 inhibitors, the 3-methyl group provides a >2-fold potency advantage, directly impacting lead selection and procurement of the correct building block.
- [1] BindingDB. BDBM256495 (US9487512, Example 40) IC50 188 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=256495 View Source
